molecular formula C21H14ClN3 B12811985 2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1835683-68-5

2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine

Cat. No.: B12811985
CAS No.: 1835683-68-5
M. Wt: 343.8 g/mol
InChI Key: HTWLQPULKVXSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of biphenyl and phenyl groups attached to the triazine ring, along with a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids as reagents . The reaction conditions are generally mild, making it suitable for large-scale industrial production.

Another method involves the use of Grignard reagents, where the biphenyl and phenyl groups are introduced through nucleophilic substitution reactions . This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields.

Chemical Reactions Analysis

2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be compared with other similar compounds, such as:

The uniqueness of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine lies in its triazine ring, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.

Properties

CAS No.

1835683-68-5

Molecular Formula

C21H14ClN3

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-4-phenyl-6-(2-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C21H14ClN3/c22-21-24-19(16-11-5-2-6-12-16)23-20(25-21)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H

InChI Key

HTWLQPULKVXSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.